molecular formula C24H25NO4S B11299993 Ethyl 6-methyl-2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11299993
M. Wt: 423.5 g/mol
InChI Key: HRLNEMWXZNFUSV-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including benzoxepine, benzothiophene, and carboxylate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE likely involves multiple steps, including the formation of the benzoxepine and benzothiophene rings, followed by their functionalization. Typical synthetic routes may include:

    Formation of Benzoxepine Ring: This could involve cyclization reactions starting from appropriate precursors.

    Formation of Benzothiophene Ring: This might involve sulfur insertion into a benzene ring followed by cyclization.

    Amidation and Esterification: Introduction of the amido and carboxylate groups through reactions with amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the amido group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

ETHYL 6-METHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE may have applications in:

    Medicinal Chemistry: Potential as a drug candidate due to its complex structure and functional groups.

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

    Materials Science: Potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepine Derivatives: Compounds with similar benzoxepine structures.

    Benzothiophene Derivatives: Compounds with benzothiophene rings.

    Carboxylate Esters: Compounds with ester functional groups.

Uniqueness

ETHYL 6-METHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of these functional groups in a single molecule, potentially offering unique chemical and biological properties.

Properties

Molecular Formula

C24H25NO4S

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 6-methyl-2-[(8-methyl-1-benzoxepine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H25NO4S/c1-4-28-24(27)21-18-8-6-15(3)12-20(18)30-23(21)25-22(26)17-9-10-29-19-11-14(2)5-7-16(19)13-17/h5,7,9-11,13,15H,4,6,8,12H2,1-3H3,(H,25,26)

InChI Key

HRLNEMWXZNFUSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C=C(C=C4)C)OC=C3

Origin of Product

United States

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